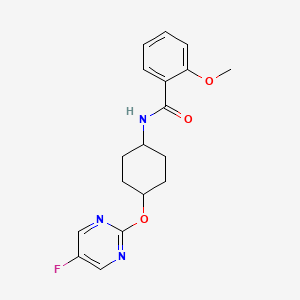![molecular formula C26H21ClFN3O3S B2707107 2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115452-98-6](/img/structure/B2707107.png)
2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClFN3O3S and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
The synthesis of quinazolin-4(3H)-one derivatives involves complex reactions, including Buchwald–Hartwig amination, and microwave-assisted synthesis, highlighting the compound's role in facilitating the development of novel chemical entities with potential therapeutic applications (Nowak et al., 2014). These methodologies are crucial for the generation of compounds with varying biological activities and potential applications in drug discovery.
Biological Activities
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The synthesis of novel quinazolinone derivatives has shown potential anti-acute myeloid leukemia (AML) activities both in vitro and in vivo, indicating the compound's significant role in cancer therapy research (Li et al., 2012). Furthermore, the design and synthesis of 3, 4 di-substituted quinazoline derivatives demonstrated antitumor properties, underscoring the compound's utility in developing new anticancer agents (Dash et al., 2017).
Antiviral and Antimicrobial Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique showed antiviral activities against a range of respiratory and biodefense viruses, highlighting the compound's potential in antiviral research (Selvam et al., 2007). Additionally, azetidinones derivatives containing quinazolin-4(3H)-one demonstrated antimicrobial activities, suggesting applications in addressing bacterial infections (Lokh et al., 2013).
Pharmacological Screenings
Antitumor and Enzyme Inhibition
Compounds derived from quinazolin-4(3H)-one have been evaluated for their antitumor activity and enzyme inhibition properties, offering insights into the compound's mechanism of action and therapeutic potential. For example, studies have focused on FLT3 inhibitors for their role in treating acute myeloid leukemia, demonstrating the compound's significance in targeted cancer therapy (Li et al., 2012).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O3S/c27-19-4-1-17(2-5-19)16-35-26-29-23-15-18(24(32)30-11-13-34-14-12-30)3-10-22(23)25(33)31(26)21-8-6-20(28)7-9-21/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTIURLHRZPYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

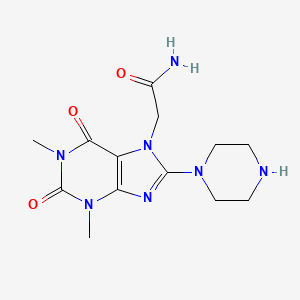


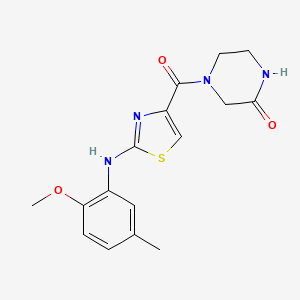
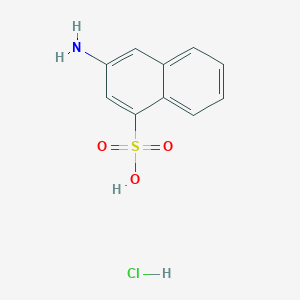
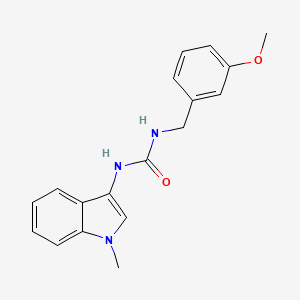
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)

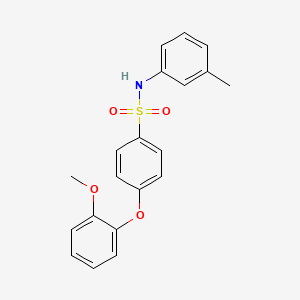
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)
![(4-Tert-butylphenyl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2707039.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)
![2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2707042.png)
